BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile

GPR43 Agonist Metabolic Disorders Type 2 Diabetes

Select 3-(4-chlorophenyl)pyrrolidine-3-carbonitrile (CAS 2091443-37-5) for its unique pharmacophore: the para-chlorophenyl + 3-carbonitrile combination creates a distinct 3D geometry essential for target engagement. Substituting a meta-chloro or carboxyl analog invalidates patented SAR and lead optimization. This intermediate enables exploration of c-Met kinase, NK3 receptor, GPR43 agonist, and antibacterial programs.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 2091443-37-5
Cat. No. B1484666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile
CAS2091443-37-5
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1CNCC1(C#N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,14H,5-6,8H2
InChIKeyAFBZQHSNMBKWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile (CAS 2091443-37-5): A Specialized Pyrrolidine Building Block for Targeted Drug Discovery


3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile is a synthetic, substituted pyrrolidine derivative featuring a 4-chlorophenyl group and a nitrile moiety at the 3-position of the pyrrolidine ring . This specific substitution pattern distinguishes it from other pyrrolidine-3-carbonitriles and positions it as a key intermediate in medicinal chemistry . The compound's utility stems from the pyrrolidine scaffold's prevalence as a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties and enabling diverse interactions with biological targets . Its specific functional groups make it a valuable precursor for synthesizing compounds targeting a range of therapeutic areas, including metabolic, central nervous system (CNS), and oncological disorders .

Why Structural Analogs of 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile Cannot Be Substituted in Advanced Synthesis


Simple substitution with another in-class pyrrolidine derivative, such as an unsubstituted pyrrolidine-3-carbonitrile or one with a different aryl group, is not feasible in a research or production setting. The specific combination of the 4-chlorophenyl group and the 3-carbonitrile on the pyrrolidine ring creates a unique three-dimensional pharmacophore . As evidenced by patent literature, subtle changes in the substitution pattern—such as moving the chlorine atom from the *para* to the *meta* position on the phenyl ring, or replacing the nitrile with a carboxylic acid—dramatically alter the compound's target engagement profile [1]. For instance, a *para*-chlorophenyl nitrile may be essential for activity against one target (e.g., NK3 receptor), while a related *meta*-chlorophenyl derivative is claimed for a different target (e.g., c-Met kinase) [2]. Therefore, using an incorrect analog would not only fail to produce the desired biological effect but could also invalidate a critical step in a patented synthetic route, leading to wasted resources and project delays.

Quantitative Evidence Guide: Structural and Functional Differentiation of 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile from Key Analogs


Differentiation via Patented GPR43 Agonist Scaffolds: Carboxylic Acid vs. Carbonitrile

This compound's carbonitrile group at the 3-position is a key differentiator from patented GPR43 agonists, which require a carboxylic acid or ester at the same position for target engagement [1]. While the core pyrrolidine scaffold is shared, the functional group is critical. A patent for substituted pyrrolidines as GPR43 agonists explicitly claims a vast array of compounds, but the pharmacophore necessitates a carboxylic acid or ester group on the pyrrolidine ring for binding [2]. The target compound, with its carbonitrile, is therefore excluded from this mechanism of action, making it a selective synthetic intermediate for programs targeting alternative pathways where the nitrile is essential .

GPR43 Agonist Metabolic Disorders Type 2 Diabetes

Contrasting Binding Affinities: Impact of Phenyl Substitution on c-Met Kinase Inhibition

The specific substitution pattern on the phenyl ring of pyrrolidine-3-carbonitriles is critical for kinase inhibition. Data from BindingDB shows that a structurally related compound, (3R)-1-{4-[3-(1-Quinolin-6-ylcyclopropyl)imidazo[1,2-a]pyrimidin-6-yl]benzoyl}pyrrolidine-3-carbonitrile, which features a complex aryl system but retains the core pyrrolidine-3-carbonitrile, exhibits a moderate IC50 of 500 nM against c-Met kinase [1]. In contrast, a patent example (US9169205B2) suggests that a related compound with a *para*-chlorophenyl substitution (like the target compound) is designed for a different, unspecified target [2]. This implies that while the pyrrolidine-3-carbonitrile core provides a scaffold for kinase inhibition, the precise nature of the aryl group (e.g., *para*-chlorophenyl vs. the complex quinoline-imidazo-pyrimidine group) redirects the compound's selectivity and potency profile away from c-Met.

c-Met Kinase Inhibitor Oncology Structure-Activity Relationship

Positional Isomer Differentiation: Divergence in Therapeutic Indication from NK3 Antagonists

The position of the chlorine atom on the phenyl ring dictates the biological target. A series of pyrrolidine aryl-ether compounds, which are structurally related to the target compound, are specifically claimed as high-potency NK3 receptor antagonists for treating CNS disorders [1]. While the exact structure of the target compound may not be an NK3 antagonist itself, its core structure is closely aligned with this chemical space. Furthermore, a patent (US9169205B2) explicitly covers pyrrolidine derivatives with *para*-chlorophenyl substitution for other uses [2]. This strongly suggests that the *para*-chlorophenyl group, as opposed to a *meta*- or *ortho*-chlorophenyl group, is a key structural feature that directs the compound away from NK3 antagonism and toward other therapeutic applications.

NK3 Receptor Antagonist CNS Disorders Schizophrenia

Baseline Antimicrobial Activity Profile of the Pyrrolidine-3-carbonitrile Scaffold

The pyrrolidine-3-carbonitrile scaffold itself has demonstrated antimicrobial activity, providing a baseline understanding of its potential. Research by Boulos et al. (2018) on a series of novel pyrrolidine-3-carbonitrile derivatives derived from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile reported antimicrobial evaluation [1]. While the target compound's specific 4-chlorophenyl and non-oxo structure differs, this study establishes that the pyrrolidine-3-carbonitrile core is a viable starting point for developing antimicrobial agents . The presence of the 4-chlorophenyl group in the target compound offers a point of differentiation, as halogenated aromatics are known to influence membrane permeability and target binding in antibacterial drug design [2].

Antimicrobial Antibacterial ESKAPE Pathogens

Best-Fit Research and Industrial Application Scenarios for 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile


Synthesis of Novel c-Met Kinase Inhibitor Analogs

Researchers can use 3-(4-chlorophenyl)pyrrolidine-3-carbonitrile as a key intermediate to synthesize and screen new analogs of c-Met kinase inhibitors [1]. By substituting the complex aryl group found in known inhibitors with the 4-chlorophenyl group, scientists can explore the impact on kinase selectivity and potency, potentially leading to compounds with improved therapeutic windows or novel intellectual property.

Development of Next-Generation GPR43 Agonists with Altered PK Properties

The compound serves as a strategic starting material for medicinal chemists aiming to develop GPR43 agonists with improved pharmacokinetic (PK) profiles [2]. Since the nitrile group is a common bioisostere for carboxylic acids, 3-(4-chlorophenyl)pyrrolidine-3-carbonitrile can be used to synthesize novel GPR43 agonists, potentially leading to compounds with better oral bioavailability or CNS penetration compared to the acid-containing leads .

Exploration of Structure-Activity Relationships (SAR) for CNS-Penetrant NK3 Antagonists

Drug discovery teams focused on CNS disorders can employ this compound to explore SAR around the NK3 receptor [3]. By using it as a core scaffold and modifying its functional groups, researchers can design and synthesize new chemical entities with the goal of optimizing binding affinity, selectivity, and brain penetration, potentially leading to novel treatments for schizophrenia or depression.

Scaffold for a Novel Class of Antibacterial Agents Targeting ESKAPE Pathogens

Given the urgent need for new antibiotics, this compound can be used as a building block in a medicinal chemistry campaign to develop novel antibacterial agents [4]. Its pyrrolidine-3-carbonitrile core is a known antimicrobial scaffold, and the 4-chlorophenyl group can be further derivatized to optimize activity against drug-resistant ESKAPE pathogens, offering a new avenue in the fight against antimicrobial resistance.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.